molecular formula C20H30N2O4 B2434853 Methyl 3-[(1R*,4R*)-4-(tert-butoxycarbonylamino)-cyclohexylamino]methyl]benzoate CAS No. 1286274-77-8

Methyl 3-[(1R*,4R*)-4-(tert-butoxycarbonylamino)-cyclohexylamino]methyl]benzoate

Cat. No. B2434853
CAS RN: 1286274-77-8
M. Wt: 362.47
InChI Key: TZGMKLWRZMNEFZ-QAQDUYKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-[(1R*,4R*)-4-(tert-butoxycarbonylamino)-cyclohexylamino]methyl]benzoate” is a chemical compound with the molecular formula C20H30N2O4 . It is also known by its synonyms which include "Benzoic acid, 3-[[[trans-4-[[(1,1-dimethylethoxy)carbonyl]amino]cyclohexyl]amino]methyl]-, methyl ester" .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 362.46 . Predicted properties include a density of 1.12±0.1 g/cm3 and a boiling point of 500.9±50.0 °C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Stereoselective Synthesis : Methyl 3-[(1R*,4R*)-4-(tert-butoxycarbonylamino)-cyclohexylamino]methyl]benzoate has been used in stereoselective synthesis processes. For example, Thomas & Vickers (2009) demonstrated its use in the stereoselective Mannich reaction for preparing potential precursors of stemofoline, an alkaloid with potential therapeutic applications (Thomas & Vickers, 2009).

  • Chemical Transformations : The compound has been used in various chemical transformations. Thornton & Jarman (1990) utilized it in the metallation of N-(pivaloyl)- and N-(tert-butoxycarbonyl)difluoroanilines, showing its role in the regiocontrol of metallation directed by fluorine (Thornton & Jarman, 1990).

  • Structural Analysis : It also plays a role in structural chemistry, as demonstrated by Jones & Kuś (2004), who studied its crystallization and molecular structure, providing insights into its chemical behavior and properties (Jones & Kuś, 2004).

Medicinal Chemistry and Drug Development

  • Intermediate in Drug Synthesis : This compound is significant in medicinal chemistry, particularly as an intermediate in drug synthesis. For instance, Campbell et al. (2009) utilized it in the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for potent CCR2 antagonists (Campbell et al., 2009).

  • Dipeptido-mimetic Synthesis : Lauffer & Mullican (2002) demonstrated its application in synthesizing a dipeptido-mimetic, highlighting its versatility in creating complex molecular structures for potential therapeutic use (Lauffer & Mullican, 2002).

Novel Chemical Syntheses

  • Chiral Intermediate Production : Zhang Xingxian (2012) synthesized Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, a crucial chiral intermediate of sitagliptin, from L-aspartic acid, demonstrating the compound's role in producing significant pharmaceutical intermediates (Zhang Xingxian, 2012).

  • Hydrogenation Studies : Smith et al. (2001) used it in N-tert-butoxycarbonylamino- and hydroxyl-directed hydrogenation methodology, contributing to advancements in selective hydrogenation processes (Smith et al., 2001).

Safety and Hazards

According to the safety data sheet, precautions should be taken to avoid inhalation, skin contact, eye contact, and ingestion . In case of contact or ingestion, it’s recommended to seek medical advice. The compound should be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

methyl 3-[[[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O4/c1-20(2,3)26-19(24)22-17-10-8-16(9-11-17)21-13-14-6-5-7-15(12-14)18(23)25-4/h5-7,12,16-17,21H,8-11,13H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGMKLWRZMNEFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC(=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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